
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol is a complex organic compound that features both nitroimidazole and aziridine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitroimidazole Moiety: Starting from imidazole, nitration can be achieved using nitric acid under controlled conditions.
Aziridine Ring Formation: Phenylaziridine can be synthesized from phenylamine through cyclization reactions.
Coupling Reactions: The nitroimidazole and phenylaziridine intermediates can be coupled using appropriate linkers and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aziridine derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialized materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of 1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitroimidazole moiety is known for its ability to undergo bioreductive activation, which can lead to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal medication.
Aziridine derivatives: Compounds containing the aziridine ring, known for their reactivity and use in organic synthesis.
Uniqueness
1-(2-Nitro-1H-imidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol is unique due to the combination of nitroimidazole and aziridine functionalities, which may confer distinct biological and chemical properties compared to other compounds.
特性
CAS番号 |
112961-25-8 |
|---|---|
分子式 |
C15H18N4O4 |
分子量 |
318.33 g/mol |
IUPAC名 |
1-(2-nitroimidazol-1-yl)-4-(2-phenylaziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C15H18N4O4/c20-13(9-17-7-6-16-15(17)19(22)23)14(21)10-18-8-12(18)11-4-2-1-3-5-11/h1-7,12-14,20-21H,8-10H2 |
InChIキー |
IYQJYSWRKWMQMC-UHFFFAOYSA-N |
正規SMILES |
C1C(N1CC(C(CN2C=CN=C2[N+](=O)[O-])O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


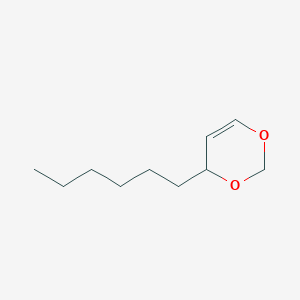
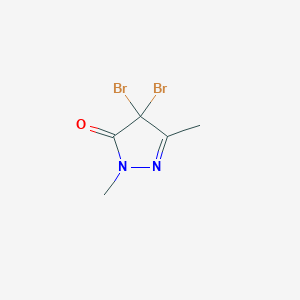
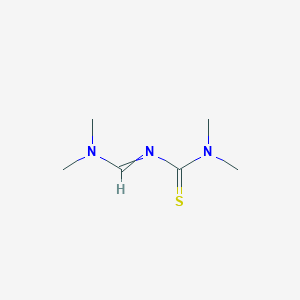
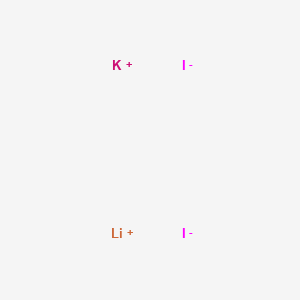
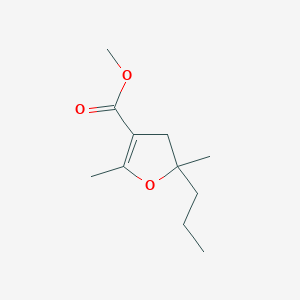
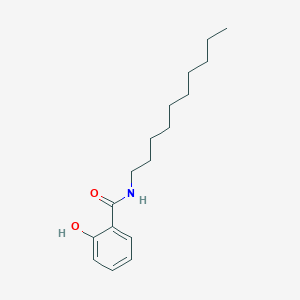
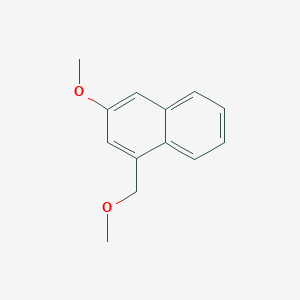
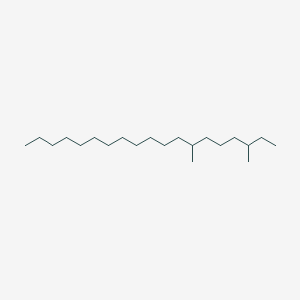

![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
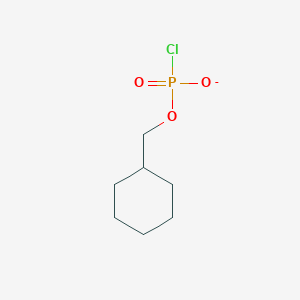
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

